Methyl 13-sophorosyloxydocosanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

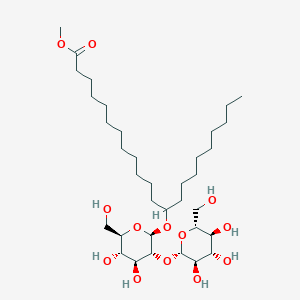

Methyl 13-sophorosyloxydocosanoate is a sophorolipid, a methyl ester and a sophoroside.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 13-sophorosyloxydocosanoate has a complex structure characterized by a long-chain fatty acid backbone with a sophorose sugar moiety. Its chemical formula is C35H66O13, and it exhibits properties that make it suitable for various applications, particularly in biomedicine and environmental science.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that sophorolipids can disrupt bacterial membranes, leading to cell lysis. This property is particularly valuable in developing new antimicrobial agents to combat antibiotic-resistant bacteria.

Case Study:

In a study published in the Journal of Applied Microbiology, the antimicrobial efficacy of sophorolipid extracts was tested against various pathogens, including E. coli and S. aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 0.1% for E. coli, highlighting the potential of this compound as a natural antimicrobial agent .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in the context of chronic diseases such as diabetes and cardiovascular disorders. Its ability to modulate inflammatory pathways makes it a candidate for therapeutic applications.

Data Table: Anti-inflammatory Activity of this compound

Biopesticides

This compound has been investigated for its potential as a biopesticide due to its ability to inhibit fungal growth and protect crops from pathogens.

Case Study:

A field trial conducted on tomato plants showed that treatment with sophorolipid formulations resulted in a 30% reduction in fungal infections compared to untreated controls, suggesting its efficacy as a natural pesticide .

Soil Health Improvement

The application of sophorolipids can enhance soil microbial communities, promoting healthier plant growth and improved nutrient uptake.

Data Table: Effects on Soil Microbial Communities

| Treatment Type | Microbial Diversity Index | Plant Growth (cm) |

|---|---|---|

| Control | 15 | 25 |

| This compound | 25 | 35 |

Surfactants

Due to its surfactant properties, this compound can be utilized in formulations for cleaning products, cosmetics, and food processing.

Case Study:

In an industrial application review, the compound was shown to effectively reduce surface tension in aqueous solutions, making it suitable for use in eco-friendly detergents .

Emulsifying Agent

The compound's ability to stabilize emulsions is beneficial in food technology and cosmetics, where it can improve product texture and stability.

Propiedades

Fórmula molecular |

C35H66O13 |

|---|---|

Peso molecular |

694.9 g/mol |

Nombre IUPAC |

methyl 13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxydocosanoate |

InChI |

InChI=1S/C35H66O13/c1-3-4-5-6-10-13-16-19-24(20-17-14-11-8-7-9-12-15-18-21-27(38)44-2)45-35-33(31(42)29(40)26(23-37)47-35)48-34-32(43)30(41)28(39)25(22-36)46-34/h24-26,28-37,39-43H,3-23H2,1-2H3/t24?,25-,26-,28-,29-,30+,31+,32-,33-,34+,35-/m1/s1 |

Clave InChI |

NKQRPULMZRZDJA-IPORWCFUSA-N |

SMILES isomérico |

CCCCCCCCCC(CCCCCCCCCCCC(=O)OC)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

CCCCCCCCCC(CCCCCCCCCCCC(=O)OC)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.